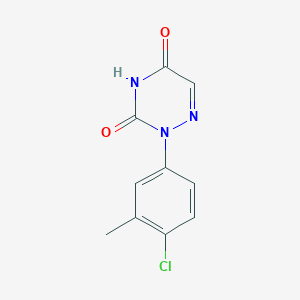

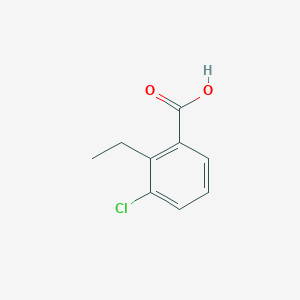

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively .科学研究应用

Antibacterial Evaluation

A study explored the antibacterial properties of 6-substituted 1,2,4-triazine-3,5(2H,4H)-diones, which are structurally related to the compound . These compounds were tested for their activity against Gram-positive and Gram-negative microorganisms, revealing potential antibacterial applications (Huang & Lee, 2011).

Metabolic Studies

Research has been conducted on the metabolism of triazine dione derivatives in chickens. This study is particularly relevant for understanding the metabolic pathways and residues of these compounds in biological systems (Rash & Lynch, 1976).

Oxidation Properties

The oxidation products of dihydro-1,2,4-triazin-6(1H)-ones have been studied, providing insights into the chemical behavior of triazine diones under oxidative conditions (Collins, Hughes, & Johnson, 1999).

Synthesis and Characterization

Studies have been focused on the synthesis and molecular structure of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione. These research efforts contribute to the broader understanding of synthesizing and characterizing triazine derivatives (Hwang et al., 2017).

Synthetic Approaches

There is ongoing research into developing synthetic approaches to various triazine diones and their derivatives. These studies are crucial for understanding the synthetic pathways and potential modifications of such compounds (Massry, 2003).

Visible-Light-Induced Reactions

A novel method has been developed for synthesizing oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones using visible-light-induced cross-dehydrogenative coupling reactions. This highlights a modern approach to chemical synthesis using light as a catalyst (Tan et al., 2022).

Oxidation Agent

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for certain chemical reactions. This points to the potential utility of triazine diones as components in oxidation processes (Zolfigol et al., 2006).

Structural Reassignments

There have been studies that led to the structural reassignment of certain triazine dione derivatives, providing important corrections and clarifications in chemical nomenclature and structural understanding (Schuan et al., 1979).

Polymer Chemistry

Research has also been conducted on the incorporation of triazine dione moieties into polymers, leading to novel materials with specific properties, such as biocidal functions (Sun, Chen, & Worley, 1996).

未来方向

属性

IUPAC Name |

2-(4-chloro-3-methylphenyl)-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-4-7(2-3-8(6)11)14-10(16)13-9(15)5-12-14/h2-5H,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSCGRSYVANZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502887 | |

| Record name | 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

CAS RN |

57715-76-1 | |

| Record name | 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)